molecular formula C29H29N5O2S B2611714 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-46-6

5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2611714
CAS No.: 868220-46-6
M. Wt: 511.64
InChI Key: VOUZMNHZXNTUGH-UHFFFAOYSA-N
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Description

5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C29H29N5O2S and its molecular weight is 511.64. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research on thiazolo[3,2-b][1,2,4]triazole derivatives, such as the study by Narayana et al. (2010), highlights the potential antiproliferative activity of these compounds. The synthesis and characterization of new derivatives have shown promising results in inhibiting the proliferation of cancer cells, suggesting potential applications in cancer research and therapy (Narayana, K. K. V. Raj, & Sarojini, 2010).

Molecular Docking and Anticancer Properties

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing a 1,2,4-triazole moiety, exploring their tautomeric properties, conformations, and anticancer properties through molecular docking studies. These findings indicate the potential of such compounds in developing new cancer therapies by targeting specific cancer cell receptors (Karayel, 2021).

Antimicrobial Activities

The antimicrobial potential of 1,2,4-triazole derivatives has been explored, revealing that novel compounds in this class exhibit good to moderate activities against various microorganisms. This suggests their application in developing new antimicrobial agents for treating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Inflammatory Activity

Research into thiazolo[3,2-b]-1,2,4-triazole derivatives has identified compounds with significant anti-inflammatory activities, which could lead to the development of new anti-inflammatory drugs. These compounds have shown promising results in reducing inflammation in preclinical models, making them potential candidates for drug development (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O2S/c1-36-24-14-8-13-23(19-24)26(27-28(35)34-29(37-27)30-20-31-34)33-17-15-32(16-18-33)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,25-26,35H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZMNHZXNTUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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